n-(3-Acetyl-4-nitrophenyl)acetamide
Description
Structure
3D Structure
Properties
CAS No. |
6637-18-9 |
|---|---|
Molecular Formula |
C10H10N2O4 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
N-(3-acetyl-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H10N2O4/c1-6(13)9-5-8(11-7(2)14)3-4-10(9)12(15)16/h3-5H,1-2H3,(H,11,14) |
InChI Key |
AZPKTDHDQUTREM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)NC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Mechanistic Investigations
Classical Synthetic Routes to Acetyl-Nitrophenyl Acetamides
The traditional synthesis of n-(3-acetyl-4-nitrophenyl)acetamide can be envisioned via two primary retrosynthetic disconnections: forming the amide bond on a pre-existing nitro-aromatic core or introducing the nitro group onto an existing acetylphenyl acetamide (B32628) scaffold.
Acylation of Substituted Nitroanilines
One direct and conventional approach involves the acylation of a substituted nitroaniline precursor. In this case, the key starting material would be 3-amino-4-nitroacetophenone. The synthesis proceeds via a nucleophilic acyl substitution reaction where the amino group of the nitroaniline attacks an acylating agent.
The most common acylating agents for this transformation are acetic anhydride (B1165640) or acetyl chloride. The reaction is typically carried out in a suitable solvent, and a base may be added to neutralize the acid byproduct (e.g., HCl if using acetyl chloride).
General Reaction Scheme:
The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acylating agent. This is followed by the departure of a leaving group (acetate from acetic anhydride or chloride from acetyl chloride) to form the stable amide product. While specific conditions for this exact substrate are not widely documented, typical conditions for similar acylations are well-established.
Table 1: Representative Conditions for Amine Acylation
| Acylating Agent | Solvent | Catalyst/Additive | Temperature |
|---|---|---|---|
| Acetic Anhydride | Glacial Acetic Acid | None needed | Room Temp. to Reflux |
| Acetic Anhydride | Pyridine | Pyridine (acts as base and catalyst) | 0 °C to Room Temp. |
Nitration of Preformed Acetylphenyl Acetamides
An alternative classical route is the electrophilic aromatic substitution, specifically the nitration, of a pre-formed acetylphenyl acetamide. The substrate for this reaction is N-(3-acetylphenyl)acetamide. This method involves treating the substrate with a nitrating agent, most commonly a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). blogspot.com
The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. researchgate.net
Reaction Scheme:
Elucidation of Reaction Mechanisms
Electrophilic Aromatic Substitution Mechanisms in Nitration Reactions
The introduction of a nitro group onto the aromatic ring is a classic example of an electrophilic aromatic substitution (EAS) reaction. unacademy.commasterorganicchemistry.com In the synthesis of this compound, this typically involves the nitration of a precursor molecule. The reaction proceeds through a three-step mechanism:
Generation of the Electrophile: The reaction requires a potent electrophile, the nitronium ion (NO₂⁺). This is typically generated by reacting nitric acid (HNO₃) with a stronger acid, such as sulfuric acid (H₂SO₄). masterorganicchemistry.comlibretexts.org The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion. libretexts.org
Nucleophilic Attack by the Aromatic Ring: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic nitronium ion. masterorganicchemistry.com This step is the slowest and therefore the rate-determining step of the reaction, as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com
Deprotonation and Restoration of Aromaticity: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the newly attached nitro group. masterorganicchemistry.com This restores the stable aromatic system and yields the nitro-substituted product. masterorganicchemistry.com
The substituents already present on the benzene (B151609) ring dictate the position of the incoming nitro group. Both the acetyl group (-COCH₃) and the acetamido group (-NHCOCH₃) influence the regioselectivity of the nitration reaction.
Nucleophilic Acyl Substitution Mechanisms in Acetylation
The acetylation step, which introduces the acetyl group, proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comchadsprep.com This mechanism is fundamental to the reactions of carboxylic acid derivatives. libretexts.org The general process involves the attack of a nucleophile on the carbonyl carbon of an acyl compound, leading to a tetrahedral intermediate. masterorganicchemistry.comyoutube.com This is followed by the departure of a leaving group, reforming the carbon-oxygen double bond. masterorganicchemistry.comlibretexts.org
In the context of synthesizing this compound, if the amino group is being acetylated, the nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon of an acetylating agent like acetic anhydride or acetyl chloride. The reaction can be summarized in two main steps:
Nucleophilic Attack and Formation of a Tetrahedral Intermediate: The nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond of the carbonyl group and forming a tetrahedral intermediate. youtube.com
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and a leaving group is expelled. masterorganicchemistry.com In the case of acetic anhydride, the leaving group is an acetate (B1210297) ion.
The efficiency of this reaction is often enhanced by the use of a base to deprotonate the nucleophile, increasing its nucleophilicity, or by an acid catalyst which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. chadsprep.com
Intramolecular Rearrangement Studies
Currently, there is limited specific information available in the searched literature regarding intramolecular rearrangement studies exclusively focused on this compound. However, related compounds can undergo rearrangements. For instance, N-(4-hydroxy-2-nitrophenyl)acetamide can be formed from the reaction of N-acetyl-p-benzoquinone imine, a metabolite of acetaminophen, with nitrite (B80452) ions, which implies a rearrangement and addition mechanism. researchgate.netnih.gov Further research would be necessary to determine if this compound undergoes any significant intramolecular rearrangements under specific conditions.
Thermal Decomposition Kinetics and Pathways
The thermal decomposition of nitroaromatic compounds often follows complex, multi-step reaction pathways. e3s-conferences.org The process can be initiated by the homolysis of the carbon-nitro (C-NO₂) bond. The stability of the molecule is influenced by the other substituents on the aromatic ring. For diacetamide (B36884) derivatives, it has been shown that the decomposition can proceed through a six-membered ring transition state and follows first-order kinetics. mdpi.com The presence of an N-aryl substituent modifies the reactivity compared to simpler diacetamides. mdpi.com
A computational study on N-(4-nitrophenyl) diacetamide proposed a mechanism involving a six-membered transition state. mdpi.com The activation energy for this process was calculated to be around 150.69 kJ/mol. mdpi.com It is plausible that the decomposition of this compound would follow a similar pathway, though the presence and position of the acetyl group would likely influence the precise kinetics and products.
Table 1: General Kinetic Parameters for Thermal Decomposition of Related Compounds
| Compound | Proposed Mechanism | Activation Energy (Ea) |
| N-(4-nitrophenyl) diacetamide | Six-membered transition state | ~150.69 kJ/mol |
| p-PGFPh:AA copolymers | Complex, multi-step | 198.82 - 205.50 kJ/mol |
This table provides illustrative data from related compounds to give context to the potential thermal behavior of this compound.
Regioselectivity and Stereochemical Control in Synthesis
Regioselectivity is a critical aspect of the synthesis of this compound, ensuring the correct placement of the functional groups on the aromatic ring. The directing effects of the substituents on the benzene ring govern the outcome of the electrophilic nitration step.
Acetamido group (-NHCOCH₃): This is an activating group and is ortho, para-directing. It strongly activates the positions ortho and para to it for electrophilic attack.
Acetyl group (-COCH₃): This is a deactivating group and is meta-directing. It directs incoming electrophiles to the meta position.
In the synthesis of this compound, the starting material is typically a substituted acetanilide (B955) or acetophenone. The order of the substitution reactions is crucial. For example, if starting with 3-aminoacetophenone, the amino group would be acetylated first to form 3-acetamidoacetophenone. The powerful ortho, para-directing effect of the acetamido group would then direct the incoming nitro group to the position ortho to it (and meta to the acetyl group), which is the 4-position. This controlled sequence ensures the desired regiochemistry of the final product.
Stereochemical control is not a significant factor in the synthesis of this compound as the molecule is achiral and does not possess any stereocenters.
Iii. Advanced Spectroscopic and Structural Characterization
Vibrational Spectroscopy for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is indispensable for identifying the functional groups within a molecule. By measuring the absorption or scattering of light corresponding to the vibrational frequencies of chemical bonds, these methods offer a molecular fingerprint.
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum reveals the presence of specific functional groups, each with a characteristic absorption frequency range. For n-(3-acetyl-4-nitrophenyl)acetamide, the FT-IR spectrum is expected to display several key absorption bands that confirm its structure.
The presence of the amide group would be signified by a sharp absorption peak for the N-H stretch, typically appearing in the region of 3300-3250 cm⁻¹. The amide C=O (Amide I band) stretching vibration would produce a strong, sharp peak around 1680-1640 cm⁻¹. Additionally, the acetyl C=O group attached directly to the aromatic ring is expected to absorb at a slightly different frequency, likely in the 1700-1680 cm⁻¹ range.
The nitro (NO₂) group, a strong electron-withdrawing substituent, gives rise to two distinct and intense stretching vibrations: an asymmetric stretch typically found between 1560 and 1520 cm⁻¹ and a symmetric stretch between 1360 and 1330 cm⁻¹. Aromatic C-H stretching vibrations would be observed as weaker bands above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene (B151609) ring would appear in the 1600-1450 cm⁻¹ region. For comparison, the related compound N-(4-nitrophenyl)acetamide shows characteristic absorptions for the N-H stretch at 3275 cm⁻¹ and a C=O stretch at 1678 cm⁻¹. These values provide a reliable reference for predicting the spectrum of the target molecule.
Table 1: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Amide | N-H Stretch | 3300 - 3250 |
| Acetyl Carbonyl | C=O Stretch | 1700 - 1680 |
| Amide Carbonyl | C=O Stretch (Amide I) | 1680 - 1640 |
| Aromatic | C=C Stretch | 1600 - 1450 |
| Nitro | Asymmetric NO₂ Stretch | 1560 - 1520 |
| Nitro | Symmetric NO₂ Stretch | 1360 - 1330 |
| Amide | N-H Bend (Amide II) | 1550 - 1510 |
Raman spectroscopy serves as a valuable complement to FT-IR. It measures the inelastic scattering of monochromatic light, providing information on vibrational modes that are often weak or absent in an IR spectrum. While FT-IR is more sensitive to polar bonds (like C=O and N-H), Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds and aromatic ring systems.
For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations, particularly the ring "breathing" mode. The symmetric stretch of the nitro group would also be a prominent feature. Although specific experimental Raman data for this compound is scarce in the literature, analysis of related nitroaromatic compounds suggests that the symmetric NO₂ stretching vibration would yield a strong and easily identifiable Raman peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and three-dimensional structure of organic molecules in solution. It exploits the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.
¹H NMR spectroscopy provides detailed information about the number, chemical environment, and neighboring relationships of the hydrogen atoms in a molecule. In this compound, distinct signals would be expected for each type of proton.
The aromatic region of the spectrum would be particularly informative. The three protons on the phenyl ring are chemically non-equivalent and would appear as distinct signals. The proton at C-2 (ortho to both the nitro and acetyl groups) would likely be the most downfield due to the strong deshielding effects of the adjacent electron-withdrawing groups. The protons at C-5 and C-6 would also be shifted downfield and would exhibit splitting patterns (doublets or doublet of doublets) based on their coupling to adjacent protons.
The amide proton (N-H) would appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The methyl protons of the amide's acetyl group (N-CO-CH₃) would give a sharp singlet, typically in the range of δ 2.1-2.3 ppm. Similarly, the methyl protons of the acetyl group attached to the ring (Ar-CO-CH₃) would also appear as a sharp singlet, likely at a slightly more downfield position (around δ 2.5-2.7 ppm) due to the direct attachment to the aromatic system.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Amide N-H | 8.5 - 10.5 | Broad Singlet |
| Aromatic H (C2, C5, C6) | 7.5 - 8.5 | Multiplet/Doublets |
| Ring Acetyl CH₃ | 2.5 - 2.7 | Singlet |
| Amide Acetyl CH₃ | 2.1 - 2.3 | Singlet |
¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift reveals its electronic environment.
For this compound, two signals would be expected in the carbonyl region (δ > 160 ppm): one for the amide carbonyl carbon and one for the ketone carbonyl carbon of the acetyl group. The aromatic carbons would produce a series of signals between δ 110 and 150 ppm. The carbon atom bearing the nitro group (C-4) and the carbon bearing the acetamido group (C-1) would be significantly influenced by these substituents. Specifically, the C-4 carbon would be shifted downfield due to the nitro group's electron-withdrawing nature. The carbons bearing the acetyl group (C-3) and the other aromatic carbons would have shifts determined by the combined electronic effects of all substituents. Finally, the two methyl carbons from the acetyl groups would appear as sharp signals in the upfield region of the spectrum, typically between δ 20 and 30 ppm.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Carbonyl C=O (Ketone) | 195 - 205 |
| Carbonyl C=O (Amide) | 168 - 172 |
| Aromatic C (Substituted) | 130 - 150 |
| Aromatic C-H | 115 - 130 |
| Ring Acetyl CH₃ | 28 - 32 |
| Amide Acetyl CH₃ | 23 - 26 |
While 1D NMR spectra provide fundamental information, complex structures often require advanced two-dimensional (2D) NMR techniques for unambiguous assignment. Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming, for example, the connectivity between the aromatic protons.
Mass Spectrometry (MS) for Molecular Fragmentation Patterns and Isomer Differentiation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. For this compound (Molecular Weight: 222.19 g/mol ), electron ionization mass spectrometry (EI-MS) would be expected to yield a molecular ion peak (M⁺) at m/z 222. Subsequent fragmentation would likely involve characteristic losses of functional groups.
Predicted fragmentation pathways would include:
Loss of the acetyl group: A primary fragmentation would be the cleavage of the acetyl group (CH₃CO, 43 Da), resulting in a significant fragment ion at m/z 179.
Loss of the nitro group: Cleavage of the nitro group (NO₂, 46 Da) could lead to a fragment at m/z 176.
Further Fragmentations: Subsequent losses, such as the expulsion of carbon monoxide (CO, 28 Da) from the acetyl-containing fragments, could also be observed.
Differentiation between isomers, such as n-(5-Acetyl-2-nitrophenyl)acetamide, through mass spectrometry would rely on subtle differences in the relative abundances of fragment ions, which are influenced by the steric and electronic environment of the functional groups. However, without experimental data, these remain predictions.
X-ray Crystallography for Definitive Structural Determination
Single-Crystal X-ray Diffraction Analysis
A single-crystal X-ray diffraction analysis of this compound would determine its crystal system (e.g., monoclinic, orthorhombic), space group, and the precise coordinates of each atom in the asymmetric unit. This data forms the foundation for all further structural analysis. For structurally similar compounds, such as N-(4-methoxy-3-nitrophenyl)acetamide, a monoclinic crystal system is common. nih.govresearchgate.netresearchgate.net
Analysis of Conformational Preferences and Dihedral Angles
This analysis would reveal the molecule's preferred shape. Key dihedral (torsion) angles would be determined, such as the twist between the phenyl ring and the acetamide (B32628) group, and the orientation of the acetyl and nitro groups relative to the aromatic plane. In related structures, the acetamide group is often twisted out of the plane of the phenyl ring to varying degrees. nih.gov For instance, in N-(4-methoxy-3-nitrophenyl)acetamide, the acetamide group is nearly coplanar with the phenyl ring, while the nitro group is significantly twisted out of this plane. nih.govresearchgate.net
Investigation of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)
Crystallographic data elucidates the non-covalent interactions that stabilize the crystal structure. For this compound, one would expect to observe intermolecular hydrogen bonds, likely involving the amide N-H group as a donor and the oxygen atoms of the nitro or acetyl groups as acceptors. The presence and geometry of π-π stacking interactions between the aromatic rings of adjacent molecules would also be investigated, including the inter-centroid distances and slip angles. nih.gov
Crystal Packing Analysis and Supramolecular Assembly
This involves studying how individual molecules assemble into a three-dimensional lattice. The analysis would describe the formation of chains, sheets, or more complex 3D networks through the intermolecular interactions identified. For example, hydrogen bonds could link molecules into infinite chains, which are then arranged into layers. nih.gov
Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contact Quantification
Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal. The surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close intermolecular contact.
Iv. Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT has become a standard method for investigating the electronic structure of molecules. It allows for the accurate calculation of various molecular properties, providing a theoretical framework to complement experimental findings.
Detailed information on the optimized bond lengths, bond angles, and dihedral angles for n-(3-Acetyl-4-nitrophenyl)acetamide, which would be foundational to understanding its three-dimensional structure and conformational possibilities, is not available in existing literature. Such data, typically derived from DFT calculations, is crucial for correlating structure with chemical behavior.
While general vibrational frequencies for functional groups present in this compound (such as amide, acetyl, and nitro groups) can be inferred from studies on analogous molecules, a specific theoretical vibrational spectrum and detailed band assignments for this compound have not been reported. esisresearch.orgesisresearch.orgresearchgate.net A comparative analysis between theoretically predicted and experimentally measured FT-IR and Raman spectra is a standard practice for validating computational models, but this has not been performed for the title compound.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, provides an indication of the molecule's stability and its tendency to undergo electronic transitions. nih.govnih.gov For this compound, specific values for the HOMO-LUMO energies and their energy gap, as well as visualizations of the orbital distributions, are not documented in computational studies.
An MEP map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov The red regions of an MEP map indicate areas of high electron density (negative potential), while blue regions represent electron-deficient areas (positive potential). A specific MEP analysis for this compound, which would elucidate its reactive behavior, is currently unavailable.
NBO analysis provides a detailed understanding of intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density. taylorandfrancis.comnih.govchemmethod.com This analysis quantifies the stabilization energies associated with these interactions, offering a deeper insight into the molecule's electronic stability. To date, no NBO analysis has been published for this compound.
Theoretical Studies of Nonlinear Optical (NLO) Properties
Molecules with significant charge transfer characteristics, often arising from the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system, can exhibit nonlinear optical (NLO) properties. Theoretical calculations of parameters like the first hyperpolarizability (β) are used to predict a molecule's potential for NLO applications. nih.govresearchgate.netresearchgate.net While related compounds have been investigated for their NLO properties, a theoretical study on the hyperpolarizability and other NLO characteristics of this compound has not been conducted.
Computational Kinetics and Thermodynamics of Reactions
Comprehensive searches of scientific literature and databases have revealed a notable absence of published research specifically detailing the computational kinetics and thermodynamics of reactions involving this compound. While computational studies on related nitroaromatic compounds exist, data focusing on the reaction mechanisms, transition states, and thermodynamic profiles of this particular molecule are not currently available in the public domain.
Molecular Modeling and Docking Studies for Hypothetical Target Interactions
Similarly, there is no specific information available in published literature regarding molecular modeling and docking studies for this compound against any hypothetical biological targets. Research in this area is crucial for identifying potential protein-ligand interactions and elucidating the compound's hypothetical mechanism of action at a molecular level. However, at present, no such studies have been reported for this compound.
V. Structure Activity Relationship Sar Studies and Molecular Design Principles
Impact of Substituent Position and Nature on Chemical Reactivity
The chemical behavior of an aromatic compound is profoundly influenced by the nature and position of its substituents on the phenyl ring. In n-(3-Acetyl-4-nitrophenyl)acetamide, the interplay between the acetamido, acetyl, and nitro groups defines its reactivity.
The acetamido group (-NHCOCH₃) is an activating group and is ortho, para-directing in electrophilic aromatic substitution reactions. jcbsc.orgresearchgate.net This means it tends to direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it on the benzene (B151609) ring. Conversely, the nitro group (-NO₂) is a powerful deactivating, meta-directing group due to its strong electron-withdrawing nature. The acetyl group (-COCH₃) is also deactivating and meta-directing.
In the specific case of this compound, the substituents are located on adjacent carbons. The directing effects of these groups are crucial for predicting the outcomes of further chemical modifications. For instance, the nitro group at position 4 and the acetyl group at position 3 both deactivate the ring towards electrophilic attack. The reactivity of this compound can be understood by comparing it with structurally similar compounds, where the position and type of substituent lead to different electronic properties and reactivity profiles.
Table 1: Comparative Analysis of Substituted Acetamides
| Compound Name | Substituents (Position) | Molecular Formula | Key Properties/Activities |
| This compound | -COCH₃ (3), -NO₂ (4) | C₁₀H₁₀N₂O₄ | Enhanced electrophilicity due to the nitro group. |
| n-(3-Methoxy-4-nitrophenyl)acetamide | -OCH₃ (3), -NO₂ (4) | C₉H₁₀N₂O₄ | A versatile building block for various chemical reactions; the nitro group can be reduced to an amine, and the acetamide (B32628) group can be hydrolyzed. |
| n-(4-Nitrophenyl)acetamide | -NO₂ (4) | C₈H₈N₂O₃ | Used in dye synthesis; the nitro group is in the para position relative to the acetamido group. researchgate.net |
| n-(4-Methoxy-3-nitrophenyl)acetamide | -OCH₃ (4), -NO₂ (3) | C₉H₁₀N₂O₄ | Isomeric to the 3-methoxy-4-nitro derivative, leading to different electronic and reactivity characteristics. |
This table is based on information from the provided search result.
The validity of applying the principle of additivity for substituent effects on the NMR chemical shifts has been tested for various N-(substituted-phenyl)-acetamides, confirming that the electronic environment of the aromatic ring is a composite of the effects of each substituent. znaturforsch.com
Correlation of Structural Features with Theoretical or In Vitro Mechanistic Activity
The specific arrangement of functional groups in acetyl-nitrophenyl acetamide derivatives is directly linked to their mechanistic activity. Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations are instrumental in establishing these correlations.
A notable example involves the design of N-nitrophenyl derivatives as inhibitors of acetohydroxyacid synthase (AHAS), a key enzyme for the development of novel herbicides. nih.gov In a study focused on this target, two series of N-nitrophenyl derivatives (Type-A and Type-B) were synthesized and evaluated. The biological assay results revealed that Type-B compounds had significantly improved inhibitory activity against the AHAS enzyme compared to Type-A compounds. nih.gov
The enhanced activity of Type-B compounds was attributed to two key structural features:
An orthogonal bend at the N-nitro amides group. nih.gov
A common plane structure of the other phenyl ring with the chain bridge. nih.gov
This demonstrates a clear correlation between three-dimensional conformation and inhibitory potency. The IC₅₀ values for most Type-B compounds against the AHAS enzyme were in the range of 25-177 µM, and some exhibited potent herbicidal activity with EC₅₀ values against Sorghum sudanense as low as 5.0 mg/L. nih.gov
A statistically significant Comparative Molecular Field Analysis (CoMFA) model was developed based on these compounds, yielding high predictive abilities (q²=0.606, r²=0.982). nih.gov Such models provide a theoretical basis for understanding how steric and electrostatic fields of the molecules correlate with their biological activity, guiding further structural optimization. nih.gov
Similarly, other studies on related structures, such as 5,6,7,8-tetrahydroisoquinolines bearing a nitrophenyl group, have shown that the incorporation of the nitrophenyl moiety is crucial for their potential as anticancer and antioxidant agents. nih.gov The crystal structure analysis of these complex molecules helps to understand how the orientation of the nitrophenyl group and other substituents influences intermolecular interactions and biological activity. nih.gov
Table 2: Herbicidal and Enzyme Inhibitory Activity of Designed N-Nitrophenyl Derivatives
| Compound Type | Target | Activity Metric | Value Range |
| Type-B Derivatives | AHAS Enzyme | IC₅₀ | 25-177 µM |
| Type-B Derivatives | Sorghum sudanense | EC₅₀ | Reached 5.0 mg/L for several compounds |
| Type-B Derivatives | Brassica campestris | EC₅₀ | Data determined but specific range not detailed in the abstract. |
| Type-B Derivatives | Amaranthus mangostanus | EC₅₀ | Data determined but specific range not detailed in the abstract. |
This table is based on data from the provided search result. nih.gov
Design Principles for Novel Acetyl-Nitrophenyl Acetamide Derivatives
The design of novel derivatives based on the acetyl-nitrophenyl acetamide scaffold is guided by SAR principles derived from experimental and theoretical studies. The goal is often to enhance a specific biological activity, improve selectivity, or optimize physicochemical properties.
Key design principles include:
Scaffold Hopping and Bioisosteric Replacement: Modifying the core structure or replacing functional groups with others that have similar properties (bioisosteres) to improve activity or reduce off-target effects. For example, synthesizing related heterocyclic amides has been a strategy to develop new therapeutic agents.
Structure-Based Design: Utilizing the three-dimensional structure of a biological target, such as an enzyme's active site, to design molecules that fit precisely and form key interactions. The design of Type-A and Type-B AHAS inhibitors was explicitly based on the enzyme's active site structure. nih.gov
Conformational Constraint: Introducing structural elements that lock the molecule into a specific, biologically active conformation. The "orthogonal bend" identified in the active Type-B AHAS inhibitors is a prime example of a conformational feature that could be intentionally designed into new derivatives to enhance potency. nih.gov
Systematic Modification of Substituents: Synthesizing a library of compounds where the position and electronic nature of substituents on the phenyl ring are systematically varied. This approach allows for a thorough exploration of the SAR. For instance, creating derivatives by reacting N-(2-nitrobenzyl)anilines with different acid chlorides allows for the synthesis of a diverse set of N-phenyl-N-(2-nitrobenzyl)acetamides, which can then be tested. arkat-usa.org The synthesis of various 5,6,7,8-tetrahydroisoquinolines bearing 3-nitrophenyl or 4-nitrophenyl moieties was undertaken with the hope that the new compounds would exhibit valuable biological applications due to the incorporation of diverse pharmacophores. nih.gov
These principles, informed by analytical techniques and biological testing, create a feedback loop where newly synthesized compounds provide deeper SAR insights, which in turn fuel more refined molecular design.
Vi. Advanced Derivatization and Analog Development
Synthesis of Analogues with Modified Phenyl Ring Substitution Patterns
The phenyl ring of n-(3-acetyl-4-nitrophenyl)acetamide serves as a versatile template for introducing a wide array of substituents, thereby modulating the electronic and steric properties of the molecule. The synthesis of these analogues often involves starting with an appropriately substituted aniline (B41778) or acetanilide (B955) and carrying out nitration, or by performing substitution reactions on a pre-formed nitrophenyl ring.
Research has led to the successful synthesis of various analogues with different substitution patterns on the phenyl ring. For instance, the introduction of a hydroxyl group at different positions results in compounds like N-(4-hydroxy-2-nitrophenyl)acetamide and N-(4-hydroxy-3-nitrophenyl)acetamide nih.gov. The synthesis of these isomers allows for a comparative study of how the substituent position relative to the acetyl and nitro groups influences molecular properties. For example, the 2-nitro and 3-nitro isomers exhibit significant differences in their molecular planarity and hydrogen-bonding patterns in the solid state nih.gov.
Similarly, other functional groups have been incorporated. The methoxy (B1213986) analogue, N-(4-methoxy-3-nitrophenyl)acetamide, has been synthesized and characterized nist.gov. Halogenated analogues such as N-(4-fluoro-3-nitrophenyl)acetamide are also important intermediates, often used in subsequent substitution reactions sigmaaldrich.com. The introduction of an alkyl group, as seen in N-(4-methyl-3-nitrophenyl)acetamide, provides another avenue for structural variation aobchem.com. A more complex analogue, N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide, incorporates both an additional acetyl group and a hydroxyl group, further diversifying the available structures nih.gov.
These modifications are typically achieved through electrophilic aromatic substitution reactions on a substituted acetanilide precursor. The directing effects of the existing substituents play a crucial role in determining the position of the incoming group. For example, the acetamido group is an ortho-, para-director, which influences the regioselectivity of nitration jcbsc.orgresearchgate.net.
Table 1: Examples of this compound Analogues with Modified Phenyl Ring
| Compound Name | Modification on Phenyl Ring | CAS Number | Molecular Formula |
|---|---|---|---|
| N-(4-hydroxy-2-nitrophenyl)acetamide | -OH at position 4, -NO2 at position 2 | 4044-96-4 | C8H8N2O4 |
| N-(4-hydroxy-3-nitrophenyl)acetamide | -OH at position 4, -NO2 at position 3 | 54382-35-1 | C8H8N2O4 |
| N-(4-methoxy-3-nitrophenyl)acetamide | -OCH3 at position 4 | 50651-39-3 | C9H10N2O4 |
| N-(4-fluoro-3-nitrophenyl)acetamide | -F at position 4 | 351-32-6 | C8H7FN2O3 |
| N-(4-methyl-3-nitrophenyl)acetamide | -CH3 at position 4 | 5465-22-5 | C9H10N2O3 |
| N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide | -OH at position 4, -NO2 at position 5, additional -COCH3 at position 3 | 70978-41-5 | C10H10N2O5 |
Derivatization at the Acetamide (B32628) Nitrogen
Modification at the nitrogen atom of the acetamide group offers another route for creating structural diversity. While less common than phenyl ring substitutions for this specific scaffold, general principles of amide chemistry can be applied. These reactions typically involve the deprotonation of the amide N-H followed by reaction with an electrophile.
Potential derivatizations include N-alkylation and N-acylation. N-alkylation would introduce an alkyl group onto the amide nitrogen, converting the secondary amide into a tertiary amide. This transformation would eliminate the hydrogen-bond donating capability of the amide N-H group, which could significantly impact the compound's solid-state structure and intermolecular interactions.
N-acylation, the introduction of a second acyl group, would form an imide derivative. This would further increase the electronic withdrawing nature of the substituent and alter its steric profile. The synthesis of N-substituted acetamide derivatives is a well-established field, often involving the reaction of an amine with an acylating agent . While specific examples starting from this compound are not extensively documented in the provided context, the chemical principles suggest that such derivatizations are feasible and could lead to novel analogues.
Functionalization of the Nitro Group (e.g., Reduction to Amino Group)
The nitro group is a highly versatile functional group that can be transformed into a variety of other functionalities, with its reduction to an amino group being the most prominent transformation. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, which dramatically alters the electronic properties of the phenyl ring.
The reduction of the nitro group in nitrophenyl acetamides is a common and crucial step in the synthesis of many derivatives. For instance, N-(4-nitrophenyl)acetamide is a key intermediate in the production of pharmaceutically important compounds, a process that involves the reduction of the nitro group jcbsc.orgpressbooks.pub.
The resulting amino compound, in this case, N-(3-acetyl-4-aminophenyl)acetamide, is a valuable intermediate in its own right. The newly formed amino group can undergo a wide range of subsequent reactions, including:
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be displaced by a variety of nucleophiles (e.g., -OH, -CN, halogens) in Sandmeyer-type reactions.
Acylation: Reaction with acyl chlorides or anhydrides to form diamides.
Alkylation: Reaction with alkyl halides to form N-alkylated or N,N-dialkylated derivatives.
Schiff base formation: Condensation with aldehydes or ketones.
Several methods can be employed for the reduction of the nitro group, each with its own advantages in terms of yield, selectivity, and reaction conditions.
Table 2: Common Reagents for Nitro Group Reduction
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Sn / HCl | Concentrated HCl, heat | Classic method, effective but requires strongly acidic conditions. |
| H2 / Pd, Pt, or Ni | Pressurized H2 gas, metal catalyst | Catalytic hydrogenation is a clean and high-yielding method. |
| Sodium Dithionite (Na2S2O4) | Aqueous or alcoholic solution | A milder reducing agent, often used when other functional groups are sensitive to harsher conditions. |
| Iron (Fe) / Acetic Acid | Fe powder in acetic acid | A common and cost-effective method for large-scale reductions. |
Substitution Reactions of Halogenated Analogues
Halogenated analogues of this compound are key precursors for generating a diverse range of derivatives through nucleophilic aromatic substitution (SNAr) reactions. The presence of the strongly electron-withdrawing nitro group, positioned ortho or para to the halogen, activates the aromatic ring towards attack by nucleophiles.
The SNAr mechanism allows for the displacement of the halide (e.g., F, Cl, Br) by a wide variety of nucleophiles. Fluorine is often the best leaving group in SNAr reactions, followed by the other halogens. Research has explored the efficiency of these substitution reactions using various energy sources, including conventional heating and greener methods like microwave and ultrasound tandfonline.com.
A broad spectrum of nucleophiles can be used to displace the halogen, leading to the synthesis of numerous analogues. For example, amination reactions using primary or secondary amines as nucleophiles yield N-substituted amino derivatives tandfonline.com. Similarly, reaction with alkoxides or phenoxides produces ether linkages, while thiols can be used to introduce thioether groups.
Table 3: Nucleophilic Aromatic Substitution (SNAr) on Halogenated Analogues
| Nucleophile (Nu-) | Reagent Example | Resulting Functional Group | Product Class |
|---|---|---|---|
| Amine | R-NH2, R2NH | -NHR, -NR2 | N-Aryl Amines |
| Alkoxide | NaOR | -OR | Aryl Ethers |
| Hydroxide | NaOH, KOH | -OH | Phenols |
| Thiolate | NaSR | -SR | Aryl Thioethers |
| Hydrazine | H2N-NH2 | -NHNH2 | Aryl Hydrazines |
This strategy provides a powerful and modular approach to analog development, starting from a common halogenated intermediate.
Vii. Research Applications in Chemical Sciences
Utility as Synthetic Intermediates in Organic Synthesis
In the realm of organic synthesis, n-(3-acetyl-4-nitrophenyl)acetamide and its close chemical relatives are recognized as important synthetic intermediates. Aromatic nitro compounds, in general, are foundational materials for the synthesis of a wide range of more complex molecules. jcbsc.org The presence of both an acetyl and a nitro group on the phenyl ring of this compound offers multiple reaction sites for chemists to exploit in the construction of elaborate molecular designs.
While direct studies detailing the use of this compound in heterocyclic synthesis are not extensively documented, the utility of structurally similar compounds provides strong inferential evidence for its potential in this area. For instance, compounds bearing a 3-nitrophenyl or 4-nitrophenyl moiety are actively employed in the synthesis of complex heterocyclic systems like 5,6,7,8-tetrahydroisoquinolines. nih.gov These syntheses often involve cyclocondensation reactions where the nitro-substituted phenyl ring is a key component of the final heterocyclic structure. nih.gov The general reactivity of nitroalkenes as precursors in the synthesis of a variety of O, N, and S-heterocycles further underscores the potential of nitro-containing compounds like this compound in this field. rsc.org The synthesis of novel nitro-containing heterocyclic compounds, such as substituted benzothiazoles, highlights the ongoing interest in using nitroaromatic precursors for creating new chemical entities with potential biological and pharmacological properties. researchgate.net
A related compound, N-(4-(6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-en-2-yl)phenyl)acetamide, has been synthesized through a three-component one-pot reaction, showcasing the role of nitrophenyl acetamide (B32628) derivatives in constructing intricate, multi-ring heterocyclic systems. mdpi.com
The role of nitrophenyl acetamides as foundational building blocks extends to the synthesis of various complex organic molecules. A notable example is the use of N-(4-nitrophenyl) acetamide as a semi-product in the synthesis of other important compounds. jcbsc.org The synthetic pathway often involves the nitration of an acetanilide (B955) precursor, followed by further chemical transformations. jcbsc.orgresearchgate.net The resulting nitrophenyl acetamide can then serve as a key intermediate for introducing specific functionalities into a larger molecular framework.
The synthesis of N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide from N-(4-acetyl-3-hydroxyphenyl)acetamide illustrates a typical synthetic transformation where a nitrophenyl acetamide derivative is formed, which can then be used in subsequent synthetic steps. chemicalbook.com
Applications in Materials Science and Dye Chemistry
The electronic properties conferred by the nitro and acetyl groups on the aromatic ring of this compound and its isomers suggest their potential application in materials science and dye chemistry. Aromatic nitro compounds are known to be important intermediates in the production of various colors. jcbsc.orgresearchgate.netresearchgate.net
A pertinent example is the synthesis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, a Prodane fluorescent dye, which involves acetylation and nitration reactions on a naphthalene (B1677914) scaffold. nih.gov This demonstrates that the combination of acetyl and nitro groups on an aromatic system can lead to molecules with interesting photophysical properties, a key aspect in the development of new dyes and fluorescent probes. nih.gov The molecular stacking and intermolecular interactions in the crystalline state of such compounds are crucial for their application in photonic materials. nih.gov
The study of photochromism in N-(4-(6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-en-2-yl)phenyl)acetamide, which exhibits color change upon UV irradiation, further highlights the potential of nitrophenyl acetamide derivatives in the development of smart materials. mdpi.com
Development of Advanced Analytical Methods Employing Acetyl-Nitrophenyl Acetamides
While specific analytical methods employing this compound are not widely reported, the characterization of this and related compounds necessitates the use of advanced analytical techniques. The synthesis and purification of N-(4-nitrophenyl) acetamide, for example, is monitored using techniques such as Thin-Layer Chromatography (TLC), Fourier-Transform Infrared Spectroscopy (FTIR), UV-Visible Spectroscopy, and Mass Spectrometry (MS). jcbsc.orgresearchgate.net
The structural elucidation of various nitrophenyl acetamide derivatives has been accomplished using single-crystal X-ray diffraction, providing detailed insights into their molecular geometry and intermolecular interactions. nih.govnih.govnih.govnih.gov Furthermore, techniques like ASAP (Atmospheric Solids Analysis Probe) coupled with mass spectrometry are used for real-time monitoring of acylation reactions that produce acetamide derivatives. waters.com
The following table summarizes the analytical techniques used in the characterization of related acetyl-nitrophenyl acetamide compounds:
| Analytical Technique | Application in Characterization | Reference(s) |
| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and assessing purity. | researchgate.net |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifying functional groups present in the molecule. | jcbsc.org |
| UV-Visible Spectroscopy | Analyzing the electronic absorption properties. | jcbsc.org |
| Mass Spectrometry (MS) | Determining the molecular weight and fragmentation pattern. | researchgate.net |
| Single-Crystal X-ray Diffraction | Elucidating the precise three-dimensional molecular structure. | nih.govnih.govnih.govnih.gov |
| ASAP-Mass Spectrometry | Real-time monitoring of synthesis reactions. | waters.com |
Viii. Future Research Directions and Methodological Advancements
Exploration of New Synthetic Pathways for Enhanced Efficiency and Selectivity
The conventional synthesis of n-(3-Acetyl-4-nitrophenyl)acetamide likely involves the nitration of a precursor, n-(3-acetylphenyl)acetamide. This electrophilic aromatic substitution typically utilizes a mixture of nitric and sulfuric acids. jcbsc.orgresearchgate.net While effective, this method can present challenges related to regioselectivity, reaction conditions, and the generation of byproducts.
Future research will focus on developing greener, more efficient, and highly selective synthetic methodologies. Key areas of exploration include:
Advanced Catalysis: Investigating novel catalytic systems to improve the regioselectivity of the nitration step. This could involve solid acid catalysts, zeolites, or metal-organic frameworks (MOFs) that can offer shape-selective control, favoring the formation of the desired isomer and minimizing the production of ortho- or other positional isomers.
Flow Chemistry: Transitioning the synthesis from batch processing to continuous flow reactors. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time. This precise control can enhance safety, particularly for exothermic nitration reactions, improve yield, and allow for easier scale-up.
Alternative Nitrating Agents: Exploring milder and more selective nitrating agents to replace the harsh nitric/sulfuric acid mixture. Reagents such as dinitrogen pentoxide (N₂O₅) or nitronium tetrafluoroborate (B81430) (NO₂BF₄) in various solvent systems could offer improved control and selectivity.
Biocatalysis: Investigating the potential use of enzymes, such as specific nitrating enzymes, to perform the nitration step. Biocatalysis could offer unparalleled selectivity under mild, environmentally friendly conditions, although this remains a long-term and challenging goal for this class of compounds.
Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring
Understanding and optimizing chemical reactions requires detailed knowledge of reaction kinetics, intermediate formation, and byproduct generation. Advanced spectroscopic techniques are moving beyond traditional offline analysis to provide real-time, in-situ monitoring of synthetic processes.
For the synthesis of this compound, these techniques can offer invaluable insights:
FlowNMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy performed in a flow-through cell is a powerful tool for non-invasive, real-time reaction monitoring. rsc.orgresearchgate.net It can provide detailed structural information, allowing for the simultaneous tracking of reactants, intermediates, and products directly in the reaction mixture without the need for sample workup. rsc.org This is particularly useful for distinguishing between isomers and understanding the kinetics of impurity formation. rsc.org
In-situ Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy techniques like IR and Raman are well-suited for monitoring the progress of reactions involving characteristic functional groups. mdpi.com The appearance of the nitro group (NO₂) stretching vibrations and changes in the aromatic substitution pattern can be tracked in real-time to determine reaction endpoints and kinetics. mdpi.com
Hyphenated Techniques: Combining separation methods with spectroscopic detection, such as High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry (MS), allows for the detailed analysis of complex reaction mixtures. While often used for offline analysis, rapid-sampling automated systems can provide quasi-real-time monitoring of reaction profiles.
These advanced monitoring methods generate large datasets that, when combined with chemometric and machine learning analysis, can lead to a profound understanding and control of the synthesis process. numberanalytics.com
Integration of Machine Learning in Predictive Molecular Design and Property Prediction
Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties and the design of new molecules with desired characteristics. For nitroaromatic compounds like this compound, ML can accelerate discovery and optimization.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of a molecule with a specific activity or property. By developing QSAR models for nitroaromatic compounds, researchers can predict properties such as reactivity, toxicity (e.g., mutagenicity), or potential efficacy in biological systems. nih.govnih.gov These models use calculated molecular descriptors to make predictions, guiding the synthesis of safer and more effective compounds. acs.org
Predictive Modeling for Synthetic Outcomes: ML algorithms can be trained on reaction data to predict the outcome of a chemical reaction, including yield and byproduct formation, under different conditions. This can significantly reduce the number of experiments needed to optimize a synthetic pathway.
Generative Models for Novel Compound Design: Advanced ML techniques, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be used to design novel molecules. pnnl.gov By training these models on libraries of known compounds with desired properties, it is possible to generate new molecular structures based on the acetyl-nitrophenyl acetamide (B32628) scaffold that are optimized for a specific application. These generated compounds can then be screened virtually before being synthesized, saving considerable time and resources. pnnl.gov For instance, ML has been used to investigate properties like the impact sensitivity of nitroaromatic explosives by correlating them with molecular characteristics. researchgate.net
The integration of these computational tools provides a powerful in silico framework for exploring the vast chemical space around the this compound core, prioritizing the most promising candidates for synthesis and testing. nih.govacs.org
Development of Novel Research Tools and Probes Based on Acetyl-Nitrophenyl Acetamide Scaffolds
The unique electronic and structural features of the acetyl-nitrophenyl acetamide scaffold make it an attractive starting point for the development of specialized chemical tools and probes for scientific research.
Photochromic Materials: The core structure can be incorporated into more complex molecular systems that exhibit photochromism—a reversible change in color upon exposure to light. For example, derivatives of nitrophenyl-containing compounds have been synthesized that show significant photochromic behavior, reversibly converting to a colored form upon UV irradiation. mdpi.com This property is valuable for applications in optical data storage, molecular switches, and smart materials.
Fluorescent Probes: By modifying the scaffold through chemical synthesis, it is possible to create fluorescent probes. These probes can be designed to respond to specific analytes or changes in their microenvironment (e.g., pH, polarity, presence of metal ions) with a detectable change in their fluorescence, making them useful tools in cell biology and analytical chemistry.
Biochemical Probes: The nitroaromatic moiety is a known electrophilic target and can be recognized by specific enzymes. N-(4-hydroxy-2-nitrophenyl)acetamide, an isomer of a potential metabolite of acetaminophen, has been studied to understand biochemical transformations. nih.govresearchgate.net This suggests that this compound and its derivatives could be developed as probes to study the activity of specific enzymes, such as nitroreductases, or to investigate pathways of xenobiotic metabolism and toxicity. nih.gov
Future work in this area will involve the creative design and synthesis of new molecules based on the this compound framework to unlock novel functionalities and enable new avenues of scientific inquiry.
Q & A
Q. What are the common synthetic routes for preparing N-(3-Acetyl-4-nitrophenyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via acylation of nitro-substituted aniline derivatives. For example, acylation of p-nitroaniline with acetic anhydride in the presence of a base (e.g., pyridine) is a standard approach . Optimization involves controlling temperature (e.g., reflux in toluene) and stoichiometric ratios to minimize by-products. Substituted nitroanilines (e.g., 3-acetyl-4-nitroaniline) can be used as starting materials, with reaction progress monitored by TLC or HPLC.
Q. How is the purity of this compound typically verified in laboratory settings?
- Methodological Answer : Purity is assessed using recrystallization (e.g., from methanol or aqueous solutions) followed by melting point determination and analytical techniques like HPLC or GC-MS . Spectroscopic methods (¹H/¹³C NMR, IR) confirm structural integrity, while elemental analysis ensures correct C/H/N ratios.
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- Methodological Answer :
- X-ray crystallography : Determines bond lengths, angles, and spatial arrangement. For nitro-substituted acetamides, monoclinic systems (e.g., space group C2/c) are common, with unit cell parameters (e.g., ) providing structural validation .
- NMR/IR : ¹H NMR identifies acetyl and nitro group environments (e.g., acetyl protons at ~2.1 ppm). IR confirms amide C=O stretches (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
Q. What safety protocols are essential when handling nitro-substituted acetamides?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact.
- Follow SDS guidelines for storage (-20°C for long-term stability) and disposal .
- Emergency measures: For skin contact, wash with soap/water; for ingestion, seek immediate medical attention with compound details .
Advanced Research Questions
Q. How can computational methods predict the physicochemical properties of this compound?
- Methodological Answer :
- Software tools : Use PubChem’s OEChem or JChem for calculating LogD (partition coefficient) and pKa. For example, predicted LogD (pH 5.5) can guide solubility assessments .
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) evaluate bioactivity by modeling interactions with target proteins (e.g., enzymes or receptors) .
Q. How should researchers resolve contradictions in spectroscopic data for nitro-substituted acetamides?
- Methodological Answer :
- Reference databases : Cross-validate NMR/IR spectra with NIST Chemistry WebBook or experimental data from crystallography .
- Isotopic labeling : Use ¹⁵N-labeled analogs to clarify ambiguous NMR signals in nitro/amide groups.
- Crystallographic refinement : Address discrepancies in bond angles (e.g., O–N–C angles in nitro groups) by re-examining diffraction data with software like SHELXL .
Q. What strategies are effective for analyzing bioactivity in drug discovery research?
- Methodological Answer :
- In vitro assays : Screen for enzyme inhibition (e.g., acetylcholinesterase) using spectrophotometric methods.
- Metabolite profiling : LC-MS/MS identifies metabolic stability and potential toxic by-products.
- SAR studies : Modify substituents (e.g., acetyl vs. methoxy groups) to correlate structure with activity, referencing similar compounds like N-(4-hydroxyphenyl)acetamide .
Q. How can reaction intermediates and by-products be identified during synthesis?
- Methodological Answer :
- LC-MS/MS : Monitors reaction progress and detects intermediates (e.g., acetylated nitroaniline derivatives).
- Isolation techniques : Column chromatography separates by-products, with structural elucidation via high-resolution mass spectrometry (HRMS) .
- Kinetic studies : Use stopped-flow NMR to track transient intermediates under varying pH/temperature conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
